2-(4,8,13,17,21-Pentamethyldocosa-4,8,12,16,20-pentaenylidene)propane-1,1,1,3-tetrol

Description

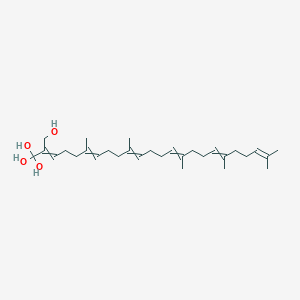

2-(4,8,13,17,21-Pentamethyldocosa-4,8,12,16,20-pentaenylidene)propane-1,1,1,3-tetrol (hereafter referred to by its full systematic name) is a highly complex polyene-derived compound characterized by a conjugated pentaenylidene backbone substituted with five methyl groups and a propane-1,1,1,3-tetrol moiety. The tetrol groups confer hydrophilicity, distinguishing it from purely hydrocarbon-based polyenes.

Properties

Molecular Formula |

C30H50O4 |

|---|---|

Molecular Weight |

474.7 g/mol |

IUPAC Name |

2-(4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenylidene)propane-1,1,1,3-tetrol |

InChI |

InChI=1S/C30H50O4/c1-24(2)13-9-16-27(5)19-10-17-25(3)14-7-8-15-26(4)18-11-20-28(6)21-12-22-29(23-31)30(32,33)34/h13-15,19-20,22,31-34H,7-12,16-18,21,23H2,1-6H3 |

InChI Key |

IADHQFKVVDBWOY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(CO)C(O)(O)O)C)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(4,8,13,17,21-Pentamethyldocosa-4,8,12,16,20-pentaenylidene)propane-1,1,1,3-tetrol involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the following steps:

Formation of the Isoprene Units: The initial step involves the synthesis of isoprene units through methods such as the dehydrogenation of isoprene or the use of isoprene derivatives.

Assembly of the Sesterterpenoid Backbone: The isoprene units are then assembled into the sesterterpenoid backbone through a series of condensation reactions.

Industrial production methods for this compound may involve the use of biotechnological approaches, such as the fermentation of genetically engineered microorganisms capable of producing the desired sesterterpenoid structure.

Chemical Reactions Analysis

2-(4,8,13,17,21-Pentamethyldocosa-4,8,12,16,20-pentaenylidene)propane-1,1,1,3-tetrol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4,8,13,17,21-Pentamethyldocosa-4,8,12,16,20-pentaenylidene)propane-1,1,1,3-tetrol has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying sesterterpenoid chemistry.

Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4,8,13,17,21-Pentamethyldocosa-4,8,12,16,20-pentaenylidene)propane-1,1,1,3-tetrol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s closest analogues include:

Polyene derivatives with hydroxyl substitutions: Compounds like all-trans-retinol (vitamin A alcohol) share conjugated double-bond systems but lack the tetrol substituents and methyl branching pattern, resulting in lower polarity and distinct solubility profiles.

Carotenoid derivatives: β-carotene and lycopene possess similar conjugation lengths but are fully hydrocarbon-based, leading to marked differences in logP values and oxidative stability.

Synthetic polyenes with polar headgroups : For example, dodecakis[(methoxycarbonyl)methoxy]-2,8,14,20-tetrapentylresorcin () features esterified carboxylates instead of tetrols, altering its reactivity in polymerization or self-assembly processes.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Key Findings :

- The tetrol groups in the target compound significantly reduce hydrophobicity compared to β-carotene, as reflected in its predicted logP (~2.5 vs. 15.6). This enhances compatibility with aqueous systems but may limit membrane permeability in biological contexts.

- The methyl branching pattern on the pentaenylidene chain may sterically hinder aggregation, a common issue in carotenoid derivatives .

- Unlike the dodecakis[...]resorcin compound (), which is tailored for high molecular weight and ester-based reactivity, the target compound’s tetrol groups enable hydrogen bonding, suggesting utility in hydrogel matrices or as a crosslinking agent .

Reactivity and Functional Comparisons

- Oxidation Sensitivity: The compound’s conjugated system is prone to oxidative degradation, similar to carotenoids, but the tetrol substituents may act as radical scavengers, mitigating this instability .

- Photochemical Activity : Theoretical models predict a redshifted absorption spectrum (~450 nm) compared to β-carotene (~455 nm for all-trans), though experimental validation is pending.

- Lumping Strategy Relevance: As noted in climate modeling studies (), compounds with analogous conjugation systems (e.g., polyenes) are often "lumped" in computational frameworks due to shared reaction pathways. The target compound’s unique substituents, however, necessitate separate treatment in kinetic models.

Biological Activity

2-(4,8,13,17,21-Pentamethyldocosa-4,8,12,16,20-pentaenylidene)propane-1,1,1,3-tetrol is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple double bonds and a complex hydrocarbon chain. Its molecular formula is , and it has a molecular weight of approximately 426.67 g/mol. The compound is classified under the category of polyunsaturated fatty acids and derivatives.

Research indicates that this compound acts as a modulator of various biological pathways. It has been shown to interact with specific receptors and enzymes involved in inflammation and pain perception.

- TRPV1 Modulation : The compound has been identified as a modulator of the transient receptor potential vanilloid type 1 (TRPV1), which plays a critical role in nociception (pain sensation) and thermoregulation. By influencing TRPV1 activity, the compound may provide analgesic effects without the side effects associated with traditional pain medications .

- Antioxidant Properties : Preliminary studies suggest that it exhibits antioxidant activity, potentially reducing oxidative stress in cellular systems. This property could have implications for various diseases linked to oxidative damage .

Pharmacological Studies

Several studies have evaluated the biological effects of this compound:

- In Vitro Studies : In laboratory settings, the compound demonstrated significant inhibition of pro-inflammatory cytokines in human cell lines. This suggests potential applications in treating inflammatory conditions such as arthritis or inflammatory bowel disease .

- Animal Models : Animal studies have shown that administration of this compound resulted in reduced pain responses in models of acute and chronic pain. These findings support its potential use as a non-opioid analgesic .

Case Studies

Case Study: Pain Management in Experimental Models

A study conducted on mice evaluated the efficacy of the compound in managing pain induced by formalin injection. Results indicated a significant reduction in pain scores compared to control groups receiving placebo treatments. The study highlighted the compound's potential utility in developing new analgesic therapies .

Case Study: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of the compound using rat models with induced inflammation. The results showed a marked decrease in edema and inflammatory markers following treatment with varying doses of the compound. These findings suggest its potential role in managing inflammatory diseases .

Summary of Biological Activities

Pharmacokinetics

| Parameter | Value |

|---|---|

| Molecular Weight | 426.67 g/mol |

| Solubility | Soluble in organic solvents |

| Bioavailability | Under investigation |

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with acetonitrile/water gradients (e.g., 10–100% organic phase over 30 minutes) to assess purity and retention behavior. Adjust methods based on the compound’s hydrophobicity, as demonstrated for structurally complex esters and alcohols in chromatographic analyses .

- High-Resolution Mass Spectrometry (HRMS): Employ electrospray ionization (ESI) in positive/negative modes to confirm molecular weight and fragmentation patterns. Cross-validate with isotopic labeling techniques, similar to ¹³C-labeled PCB analysis protocols .

- UV-Vis Spectroscopy: Characterize conjugated pentaenylidene absorption bands (200–400 nm) to monitor electronic transitions and detect degradation.

Q. How should researchers design a stability study for this compound under varying laboratory conditions?

Methodological Answer:

- pH Stability: Prepare buffered solutions (pH 2–12) and incubate samples at 25°C/40°C. Monitor degradation via HPLC peak area reduction over 7–14 days. Reference safety protocols for handling labile diols .

- Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Compare with thermal profiles of fluorinated acrylates, which require stringent temperature controls during analysis .

Advanced Research Questions

Q. How can contradictions in NMR data (e.g., signal overlap) be resolved during structural elucidation?

Methodological Answer:

- 2D NMR Techniques: Apply HSQC and HMBC to assign carbon-proton correlations and long-range couplings. For example, resolve methylene proton overlaps in the propane-1,1,1,3-tetrol moiety using ¹H-¹³C HSQC, as applied to furan-derived diols .

- Computational Modeling: Use density functional theory (DFT) to simulate ¹H/¹³C chemical shifts. Compare experimental vs. calculated values to validate assignments.

- Solvent Effects: Test deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to sharpen signals, particularly for polar functional groups.

Q. What synthetic strategies address challenges in constructing the conjugated pentaenylidene backbone?

Methodological Answer:

- Stepwise Olefination: Use Wittig or Horner-Wadsworth-Emmons reactions to iteratively build the polyene chain. Protect hydroxyl groups with trimethylsilyl (TMS) ethers to prevent side reactions, as seen in furyl-diol syntheses .

- Catalytic Cross-Coupling: Optimize palladium-catalyzed couplings (e.g., Suzuki-Miyaura) for stereoselective formation of double bonds. Monitor reaction progress via GC-MS, referencing PCB coupling conditions .

- Purification Challenges: Employ silica gel chromatography with ethyl acetate/hexane gradients or preparative HPLC to isolate isomers.

Q. How can environmental persistence be predicted for this compound, given its structural complexity?

Methodological Answer:

- QSPR Modeling: Use quantitative structure-property relationship (QSPR) models to estimate biodegradation half-lives based on logP, molecular weight, and functional groups. Compare with fluorinated acrylates, which exhibit high persistence due to stable C-F bonds .

- Microcosm Studies: Simulate soil/water systems spiked with the compound. Analyze degradation products via LC-MS/MS, adopting methods from environmental PCB monitoring .

Data Contradiction Analysis

Q. How should conflicting mass spectrometry data (e.g., unexpected adducts or fragments) be interpreted?

Methodological Answer:

- Adduct Identification: Test ionization sources (ESI vs. APCI) and matrix additives (e.g., sodium formate) to distinguish between [M+H]⁺, [M+Na]⁺, and solvent adducts. Reference PCB standard solutions, where 10% toluene-nonane mixtures reduce adduct formation .

- Degradation Pathways: Perform accelerated stability testing (40°C/75% RH) to identify hydrolysis or oxidation products. Compare fragmentation patterns with synthetic intermediates.

Regulatory and Safety Considerations

Q. What regulatory frameworks apply to the laboratory use of this compound?

Methodological Answer:

- Chemical Substance Control Laws: Follow protocols for “Type I Monitoring Chemical Substances” (e.g., documentation requirements under Japan’s CSCL), as mandated for PCB analogs .

- Waste Disposal: Incinerate halogen-free waste at >1000°C to prevent environmental release. Consult guidelines for fluoropolymer disposal, which require specialized treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.